the intermidiate of AHU-377

Description

Contextual Overview of Sacubitril (B1662468) as a Prodrug Precursor

Sacubitril itself is a prodrug, a molecule that is administered in an inactive form and is then converted to its active form within the body. wikipedia.org Following administration, Sacubitril (AHU-377) undergoes de-ethylation by esterase enzymes to yield its active metabolite, Sacubitrilat (LBQ657). nih.govwikipedia.orgnewdrugapprovals.org This active form is responsible for inhibiting the neprilysin enzyme. wikipedia.orgnbinno.com

Stereochemical Complexity and Synthetic Challenges in Sacubitril (AHU-377) Precursor Development

The molecular architecture of Sacubitril is defined by two chiral centers, leading to the possibility of four different stereoisomers. nih.govresearchgate.netnih.gov The therapeutically active isomer possesses the specific (2S,4R) configuration. acs.org Consequently, a primary challenge in the synthesis of the Sacubitril precursor is the precise control of stereochemistry to selectively produce the desired (2R,4S) intermediate, which then leads to the (2S,4R) Sacubitril.

Initial synthetic routes reported were lengthy, often involving numerous steps and relying on methods not well-suited for industrial-scale production, such as chromatographic separation of diastereomers. acs.org These early methods highlighted several key challenges:

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is paramount. Various strategies have been explored, including using chiral pool starting materials, diastereoselective reductions, and asymmetric hydrogenations. acs.orgchemicalbook.com

Process Efficiency: Long synthetic sequences and the use of expensive reagents or catalysts can make the process economically unviable for large-scale manufacturing. googleapis.com

Safety and Environmental Concerns: The use of hazardous reagents necessitates careful handling and waste management, prompting the development of safer and more environmentally friendly alternatives. googleapis.com

To address these challenges, significant research has focused on developing more convergent and efficient synthetic pathways. One key intermediate that has been the focus of much of this research is (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid. patsnap.com Another crucial precursor is the amino ester (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, often isolated as its hydrochloride salt. acs.org

Structure

3D Structure

Properties

IUPAC Name |

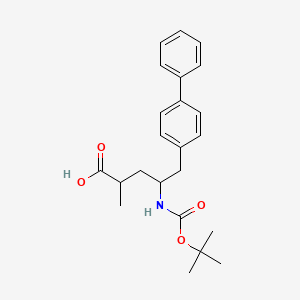

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Sacubitril Ahu 377 Intermediates

Retrosynthetic Analysis and Convergent Design Principles in Sacubitril (B1662468) Precursor Synthesis

The synthesis of complex molecules like Sacubitril (AHU-377) is often guided by retrosynthetic analysis, a technique where the target molecule is deconstructed into simpler, commercially available starting materials. For Sacubitril, this analysis reveals key fragments and the bonds that need to be formed. A common disconnection is at the amide bond, separating the succinic acid moiety from the core amino ester fragment, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester. acs.org

Establishment of Stereocenters in Sacubitril (AHU-377) Precursors

The creation of the two specific stereocenters, C2 and C4, with the correct (R) and (S) configurations, respectively, is the most challenging aspect of Sacubitril synthesis. chemicalbook.com Two primary strategies are utilized to achieve the desired stereochemistry: chiral pool-based approaches and asymmetric catalysis. chemicalbook.comufrgs.br

Chiral Pool-Based Approaches for Stereoselective Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. researchgate.netwikipedia.org This strategy is effective because the inherent chirality of the starting material can be transferred to the target molecule, simplifying the synthesis of a specific stereoisomer. wikipedia.org Several routes to Sacubitril intermediates have been developed starting from different chiral pool materials. chemicalbook.comufrgs.br

One industrial-scale synthesis of a Sacubitril intermediate begins with (S)-epichlorohydrin, a versatile chiral building block. chemicalbook.comchemicalbook.com In this route, a cuprate (B13416276) derived from 4-bromobiphenyl (B57062) undergoes a regioselective reaction with (S)-epichlorohydrin. ufrgs.brwikipedia.org This reaction opens the epoxide ring, establishing the C4 stereocenter with the correct (S) configuration. The resulting chloropropanol (B1252657) is obtained in high yield (92%) and excellent enantiomeric excess (99% ee). chemicalbook.comufrgs.brchemicalbook.com Subsequent steps involve a Mitsunobu reaction with succinimide (B58015), hydrolysis, and Boc-protection to yield an N-Boc protected aminoalcohol, which is then elaborated to introduce the second stereocenter. chemicalbook.comwikipedia.org

Table 1: Key Steps in Sacubitril Intermediate Synthesis from (S)-Epichlorohydrin

| Step | Reaction | Reagents | Product | Yield/Purity | Citation |

| 1 | Cuprate addition to Epoxide | Cuprate of biaryl bromide, (S)-epichlorohydrin, HCl | Chloropropanol intermediate | 92% yield, 99% ee | chemicalbook.com, ufrgs.br |

| 2 | Amine Introduction & Protection | Succinimide, Mitsunobu conditions; HCl, NaOH; Boc-anhydride | N-Boc aminoalcohol | >99% ee | chemicalbook.com, chemicalbook.com |

| 3 | Oxidation | TEMPO, NaOCl | Aldehyde intermediate | - | |

| 4 | Wittig Reaction & Hydrolysis | Wittig ylide, LiOH | α,β-unsaturated acid | 75% yield (over 4 steps) | chemicalbook.com |

(S)-Pyroglutamic acid is another common starting material from the chiral pool used in the synthesis of Sacubitril intermediates. researchgate.netresearchgate.netnih.gov This approach leverages the inherent stereochemistry of the amino acid. One strategy involves using (S)-pyroglutamic acid as a key building block in a formal total synthesis where a crucial step is a Cu(I)-mediated Csp²-Csp³ cross-coupling reaction. quickcompany.inresearchgate.netnih.gov An alternative route starting from L-pyroglutamic acid methyl ester also proceeds through a stereoselective hydrogenation of a key acrylic acid intermediate to set the second chiral center. acs.org

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis offers an alternative to the chiral pool by creating chiral centers from achiral or racemic precursors using a chiral catalyst. wikipedia.org This method is highly efficient, as a small amount of catalyst can generate a large quantity of the desired enantiomerically pure product. In Sacubitril synthesis, asymmetric hydrogenation is a key technology. rsc.orgresearchgate.net

Ruthenium and rhodium-based catalysts with chiral phosphine (B1218219) ligands are prominently used to establish the stereocenters of Sacubitril intermediates. wikipedia.orgresearchgate.net For example, after forming an α,β-unsaturated ester intermediate, asymmetric hydrogenation is employed to set the second stereocenter. wikipedia.org One patented process discloses the stereoselective hydrogenation of a trisubstituted olefin intermediate using a ruthenium catalyst ([Ru(p-cymene)I2]2) and a chiral phosphine ligand (Mandyphos SL-M004-1) under hydrogen pressure to deliver the desired diastereomer in a 99:1 ratio before recrystallization. chemicalbook.com

Another efficient synthesis utilizes a rhodium-catalyzed stereoselective hydrogenation. acs.orgcam.ac.ukblogspot.com A rhodium complex with a chiral ligand, (R,R)-Ph-BPE, has been shown to be highly effective for the asymmetric hydrogenation of a key carboxylic acid intermediate, achieving an enantiomeric ratio of 99.7:0.3 with catalyst loadings as low as S/C 74,000:1. thieme-connect.com More recently, one-pot chemoenzymatic cascades, combining metal-catalyzed asymmetric hydrogenation and enzymatic transamination, have been developed to construct the two chiral centers without isolating intermediates, offering a more sustainable and efficient route. rsc.orgrsc.org

Table 2: Comparison of Stereocenter Establishment Strategies

| Strategy | Method | Key Transformation | Typical Catalyst/Reagent | Advantage | Citation |

| Chiral Pool | Epoxide-Derived | Regioselective epoxide opening | (S)-Epichlorohydrin, Cuprate | Establishes one stereocenter with high ee | chemicalbook.com, ufrgs.br |

| Chiral Pool | Amino Acid Scaffold | Diastereoselective reactions | (S)-Pyroglutamic acid | Utilizes natural chirality | researchgate.net, nih.gov |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Stereoselective reduction of C=C bond | [Ru] or [Rh] with chiral phosphine ligands | High efficiency and stereoselectivity | chemicalbook.com, thieme-connect.com |

| Asymmetric Catalysis | Chemoenzymatic Cascade | One-pot reduction and amination | Ene-reductase, Transaminase | Reduced steps, environmentally friendly | rsc.org, rsc.org |

Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Rhodium-Catalyzed)

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for establishing stereocenters. rsc.org In the synthesis of a Sacubitril precursor, this method has been effectively used to set one of the key stereocenters. acs.orgblogspot.com A notable application involves the stereoselective hydrogenation of a trisubstituted olefin intermediate. ufrgs.br Specifically, the use of a rhodium complex with a chiral phosphine ligand, such as Mandyphos, under hydrogen pressure can achieve high diastereoselectivity. ufrgs.br

| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

| [Ru(p-cymene)I2]2 / Mandyphos SL-M004-1 | Trisubstituted olefin | 99:1 | Not specified | ufrgs.br |

| Rhodium complex | Acrylic acid derivative | 93:7 | 99% | acs.orgacs.org |

| Cobalt / (S,S)-Ph-BPE | α,β-unsaturated carboxylic acid | 17:1 | 97% | nih.gov |

Organometallic Cross-Coupling Reactions (e.g., Cu(I)-Mediated Csp²-Csp³ Coupling)

Organometallic cross-coupling reactions are fundamental in carbon-carbon bond formation. A notable strategy in Sacubitril synthesis involves a Cu(I)-mediated Csp²-Csp³ cross-coupling. citedrive.comnih.govresearchgate.net This reaction is a key transformation in a formal synthesis of Sacubitril that utilizes (S)-pyroglutamic acid as a chiral starting material. citedrive.comnih.govresearchgate.net The coupling reaction facilitates the connection of the biphenyl (B1667301) moiety to the chiral backbone derived from the pyroglutamic acid. citedrive.comnih.govresearchgate.net

Another approach details the addition of a cuprate derived from a biaryl bromide to (S)-epichlorohydrin, which proceeds with high enantiomeric excess (99% ee) and a yield of 92%. ufrgs.br This demonstrates the utility of copper-mediated reactions in constructing the core structure of Sacubitril intermediates.

| Reactants | Catalyst/Mediator | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Biaryl bromide cuprate, (S)-epichlorohydrin | Copper | Chloropropanol intermediate | 92% | 99% | ufrgs.br |

| Biphenyl bromide, (S)-pyroglutamic acid derivative | Cu(I) | Sacubitril intermediate | Not specified | Not specified | citedrive.comnih.govresearchgate.net |

Organocatalytic Tandem Reactions

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. nih.govrsc.org While specific details on organocatalytic tandem reactions for AHU-377 are less prevalent in the provided context, the principles of tandem or cascade reactions, where multiple transformations occur in a single pot, are relevant. One-pot chemoenzymatic cascades have been developed for a Sacubitril precursor, achieving up to 87% yield and 99% diastereomeric excess (de). rsc.org This approach combines the selectivity of enzymes in a streamlined process.

Diastereoselective Methodologies for Advanced Intermediates

Once one stereocenter is established, diastereoselective reactions are employed to introduce the second stereocenter with a specific relative configuration to the first.

Reformatsky-Type Carbethoxyallylation

A diastereoselective Reformatsky-type carbethoxyallylation has been successfully implemented in a convergent synthesis of a Sacubitril precursor. acs.orgblogspot.com This reaction involves the addition of an organozinc reagent, generated from an α-bromo ester, to an imine. In one instance, the reaction of a bromide with an imine in the presence of activated zinc provided an acrylic ester in 82% yield with an excellent diastereomeric ratio of 99:1. acs.org This zinc-mediated aza-Reformatsky-type reaction was performed on an (S)-N-tert-butylsulfinyl imine, affording the chiral acrylic ester as a single diastereomer with 98% de. beilstein-journals.org

| Reactants | Reagents | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield | Reference |

| Bromide 9, Imine 12 | Activated zinc, K2CO3, LiCl | 99:1 d.r. | 82% | acs.org |

| Bromide 35, (S)-N-tert-butylsulfinyl imine 25u | Zinc, LiCl, K2CO3 | 98% de | 82% | beilstein-journals.org |

Substrate-Controlled Diastereoselective Reductions

In substrate-controlled reactions, the existing stereocenter(s) in the molecule direct the stereochemical outcome of a new stereocenter's formation. A key example in Sacubitril synthesis is the diastereoselective reduction of an ene-lactam intermediate. citedrive.comnih.gov This reduction can be achieved using reagents such as triethylsilane (Et3SiH) or through catalytic hydrogenation with palladium on carbon (Pd/C, H2). citedrive.comnih.gov The stereochemical outcome of the reduction with Et3SiH has been rationalized through DFT studies. citedrive.comnih.gov

| Substrate | Reducing Agent | Key Outcome | Reference |

| Ene-lactam | Et3SiH or Pd/C, H2 | Diastereoselective formation of lactam intermediate | citedrive.comnih.gov |

Evan's Asymmetric Alkylation

The Evans' asymmetric alkylation is a well-established method for creating stereocenters using a chiral auxiliary, typically an oxazolidinone. uwindsor.cablogspot.com An enantioselective synthesis of Sacubitril has been described that features Evans' asymmetric alkylation as one of its key steps. researchgate.netresearchgate.net This method involves the formation of a Z-enolate from an N-acyloxazolidinone, which then undergoes diastereoselective alkylation. uwindsor.ca The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. blogspot.com After the alkylation, the auxiliary can be removed to yield the chiral carboxylic acid or its derivative. blogspot.com

| Reaction Type | Key Feature | Application | Reference |

| Evans' Asymmetric Alkylation | Use of a chiral oxazolidinone auxiliary | Key step in an enantioselective synthesis of Sacubitril | researchgate.netresearchgate.net |

Chemoenzymatic and Biocatalytic Cascades for Sacubitril (AHU-377) Precursors

Biocatalysis, utilizing enzymes for chemical transformations, offers a green and efficient alternative to traditional chemical methods. nih.govscispace.com These enzymatic processes often operate under mild conditions and exhibit high selectivity, which is crucial for the synthesis of complex chiral molecules like Sacubitril precursors. nih.gov

Enzymatic Route Discovery and Optimization for Chiral Center Construction

The synthesis of a key chiral precursor to Sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, has been a focus of enzymatic route development. acs.org Traditional chemical methods for producing this intermediate often involve multiple steps, protecting groups, and the use of hazardous reagents. researchgate.net A significant breakthrough has been the engineering of an amine transaminase (ATA) for the stereoselective amination of a ketone precursor. acs.orgresearchgate.net

Initial efforts began with an enzyme that showed minimal activity and a preference for the undesired diastereomer. acs.orgresearchgate.net Through a process of directed evolution spanning 11 rounds, a highly efficient and selective enzyme variant, CDX-043, was developed. acs.orgresearchgate.net This engineered enzyme demonstrated high productivity, achieving 90% conversion of the substrate at a concentration of 75 g/L with only 1% enzyme loading within 24 hours, all without the need for organic co-solvents. acs.org This biocatalytic transformation is a cornerstone of an alternative, more sustainable synthetic route. researchgate.net

The development of such enzymatic routes provides a more environmentally friendly and cost-effective manufacturing process for this critical pharmaceutical intermediate. acs.orgresearchgate.net

One-Pot Multienzyme Systems (e.g., Ene-Reductase GoER and Transamination)

To further enhance efficiency, one-pot multienzyme cascade reactions have been developed for the synthesis of Sacubitril precursors. rsc.org These systems combine multiple enzymatic steps in a single reaction vessel, eliminating the need for isolating intermediates and thereby streamlining the process. rsc.orgrsc.org

One such system incorporates an ene-reductase (ERED) and a transaminase (ATA) to construct the two chiral centers of a key Sacubitril intermediate in a single pot. rsc.orgrsc.org An ene-reductase from Gluconobacter oxydans, named GoER, was identified and utilized in combination with a transaminase. rsc.org This cascade was explored through three different approaches:

Using whole cells that co-express both the ene-reductase and the transaminase. rsc.org

Employing a mixture of separate whole cells, each expressing one of the two enzymes. rsc.org

Utilizing the purified enzymes directly. rsc.org

These one-pot systems have successfully produced the desired key intermediate with yields up to 87% and a diastereomeric excess of 99%. rsc.orgrsc.org On a larger scale, an isolated yield of 68.5% with excellent diastereoselectivity was achieved. rsc.orgrsc.org The combination of ene-reductases and ω-transaminases in a one-pot fashion has proven to be an effective strategy for the stereoselective synthesis of diastereomerically enriched amines. researchgate.net This chemoenzymatic cascade approach represents a sustainable and scalable alternative for the production of Sacubitril precursors. rsc.orgrsc.org

| Cascade System | Key Enzymes | Achieved Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Whole cells co-expressing both enzymes | Ene-reductase (GoER) and Transaminase | Up to 87% | 99% | rsc.orgrsc.org |

| Mixture of whole cells expressing single enzymes | Ene-reductase (GoER) and Transaminase | Up to 87% | 99% | rsc.orgrsc.org |

| Purified enzymes | Ene-reductase (GoER) and Transaminase | Up to 87% | 99% | rsc.orgrsc.org |

Organometallic Reagents in Carbon-Carbon Bond Formation for Sacubitril Precursors

Organometallic reagents are crucial in organic synthesis for the formation of carbon-carbon bonds. rsc.orgmsu.edu In the synthesis of Sacubitril precursors, they are instrumental in introducing the biphenyl moiety, a key structural feature of the molecule.

Grignard Reagent Applications (e.g., from 4-bromo-1,1'-biphenyl)

A common strategy for synthesizing Sacubitril intermediates involves the use of a Grignard reagent derived from 4-bromo-1,1'-biphenyl. wikipedia.org This organomagnesium compound is a powerful nucleophile used to create a new carbon-carbon bond. rsc.org

The synthesis typically begins with the conversion of 4-bromo-1,1'-biphenyl into its corresponding Grignard reagent, biphenyl magnesium bromide. wikipedia.orggoogle.comgoogle.com This is achieved by reacting the aryl bromide with magnesium metal. quickcompany.in The resulting Grignard reagent is then reacted with a suitable electrophile. In one large-scale synthesis, this reagent is reacted directly and regioselectively with (S)-epichlorohydrin at the less-substituted position of the epoxide. wikipedia.org This reaction effectively couples the biphenyl group to the chiral backbone of the Sacubitril precursor. wikipedia.org The use of Grignard reagents, such as isopropyl magnesium chloride, can also facilitate the addition of the biphenyl group in the presence of a base. google.comgoogle.com

Cuprate and Other Organometallic Reagent Chemistry (e.g., Biphenyl Cuprate, Lithium, Zinc)

Besides Grignard reagents, other organometallic compounds, including cuprates, organolithium, and organozinc reagents, are also employed in the synthesis of Sacubitril precursors. google.comgoogle.com

Organocuprates, also known as Gilman reagents, are particularly useful for certain coupling reactions. libretexts.org In one synthetic route to a Sacubitril intermediate, a biphenyl cuprate is used. acs.org This approach involves the addition of the cuprate derived from 4-bromo-1,1'-biphenyl to (S)-epichlorohydrin, which yields a chloropropanol intermediate in 92% yield and 99% enantiomeric excess. acs.org

Other activated biphenylic compounds that can be used include biphenyl lithium and biphenyl zinc. google.comgoogle.com These reagents offer alternative methods for introducing the biphenyl group. For instance, organolithium reagents can be converted to cuprates to facilitate conjugate additions. msu.edu The choice of a specific organometallic reagent often depends on the desired reactivity and the functional groups present in the reacting molecules. rsc.orgmsu.edu

| Reagent Type | Specific Example | Starting Material | Key Transformation | Reference |

|---|---|---|---|---|

| Grignard Reagent | Biphenyl magnesium bromide | 4-bromo-1,1'-biphenyl | Reaction with (S)-epichlorohydrin | wikipedia.orggoogle.com |

| Cuprate | Biphenyl cuprate | 4-bromo-1,1'-biphenyl | Addition to (S)-epichlorohydrin | acs.org |

| Organolithium | Biphenyl lithium | Biphenyl derivative | Carbon-carbon bond formation | google.comgoogle.com |

| Organozinc | Biphenyl zinc | Biphenyl derivative | Carbon-carbon bond formation | google.comgoogle.com |

Identification and Characterization of Key Sacubitril Ahu 377 Intermediates

Classification of Synthetic Intermediates by Structural Motif and Stage

The synthetic routes to Sacubitril (B1662468), as detailed in scientific and patent literature, often vary in their choice of starting materials and the strategy for introducing the two chiral centers. chemicalbook.com However, they share common classes of intermediate compounds.

In a frequently cited industrial-scale synthesis, an early key intermediate is a halogenated alcohol. Specifically, the synthesis of chloropropanol (B1252657) 43 is achieved through the addition of a cuprate (B13416276) derived from biaryl bromide 41 to (S)-epichlorohydrin 42. chemicalbook.com This reaction is followed by treatment with hydrochloric acid (HCl) to yield the desired chloropropanol 43. This process is highly efficient and stereoselective, affording the product in a 92% yield with an enantiomeric excess (ee) of 99%. chemicalbook.com The high enantiomeric purity at this early stage is crucial for the stereochemical integrity of the final molecule.

To introduce the necessary amine functionality, the chloropropanol 43 intermediate undergoes further transformation. A Mitsunobu reaction with succinimide (B58015) 44, followed by hydrolysis, generates the corresponding aminoalcohol. chemicalbook.com To prevent unwanted side reactions in subsequent steps, the amino group is protected. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. The aminoalcohol is treated to yield N-Boc aminoalcohol 45, which is isolated with an enantiomeric excess greater than 99%. chemicalbook.com

Another critical protected intermediate is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. chemicalbook.com This compound serves as a key building block in various synthetic strategies for Sacubitril. chemicalbook.com The Boc-protecting group is essential for directing the subsequent chemical steps before its eventual removal to reveal the primary amine required for the final coupling reaction. chemicalbook.com

The carbon skeleton of Sacubitril is elaborated from the protected aminoalcohol. N-Boc aminoalcohol 45 is carried through a multi-step sequence to generate a carboxylic acid precursor. chemicalbook.com This begins with the oxidation of the alcohol to an aldehyde, often using reagents like TEMPO/NaOCl. chemicalbook.com The resulting aldehyde is then subjected to a Wittig reaction, which introduces a carbon-carbon double bond, forming an α,β-unsaturated ester. chemicalbook.compatsnap.com Subsequent hydrolysis of the ester with a base such as lithium hydroxide (B78521) (LiOH) yields the unsaturated carboxylic acid 47. chemicalbook.com

A pivotal step in the synthesis is the stereoselective hydrogenation of the trisubstituted olefin in acid 47. This reduction is critical for setting the second chiral center of the molecule. Using a specific catalytic system, such as [Ru(p-cymene)I2]2 with a chiral phosphine (B1218219) ligand like Mandyphos SL-M004-1, under hydrogen pressure, delivers the desired saturated carboxylic acid 49 with a high diastereomeric ratio (dr) of 99:1 before recrystallization. chemicalbook.com The resulting compound, (2R,4S)-5-(4-Biphenylyl)-4-Amino-2-Methylpentanoic Acid Ethyl Ester, often isolated as its hydrochloride salt (3·HCl), is a late-stage intermediate that is nearly ready for the final coupling step in the synthesis of Sacubitril. chemicalbook.comchemicalbook.com

| Intermediate Stage | Precursor | Reagents/Conditions | Product | Yield/Purity |

| Halogenated Adduct | (S)-epichlorohydrin 42 | 1. Cuprate of biaryl bromide 41, 2. HCl | Chloropropanol 43 | 92% yield, 99% ee chemicalbook.com |

| Protected Aminoalcohol | Chloropropanol 43 | 1. Succinimide 44 (Mitsunobu), 2. HCl/NaOH, 3. Boc protection | N-Boc Aminoalcohol 45 | >99% ee chemicalbook.com |

| Unsaturated Acid | N-Boc Aminoalcohol 45 | 1. TEMPO/NaOCl, 2. Wittig reaction, 3. LiOH | Acid 47 | 75% (over 4 steps) chemicalbook.com |

| Saturated Acid | Acid 47 | H2 (40 bar), [Ru(p-cymene)I2]2, Mandyphos SL-M004-1 | Acid 49 | 99:1 dr chemicalbook.com |

Alternative synthetic strategies have been developed to circumvent some of the challenges of previous routes, such as non-selective hydrogenation steps. google.com One approach involves the use of lactam ring-formed intermediates. These strategies may involve the construction of a γ-ylidene-butenolide which is then converted to an ene-lactam using a chiral amine. researchgate.net A subsequent substrate-controlled diastereoselective reduction of the ene-lactam intermediate yields the desired stereochemistry. researchgate.netresearchgate.net This method provides a different pathway to control the stereocenters of the molecule. Additionally, patent literature describes synthetic routes that utilize azide (B81097) intermediates, where an azide group (-N3) serves as a precursor to the amine functionality. google.com

Analytical Techniques for Structural Elucidation and Stereochemical Assignment of Intermediates

The synthesis of a stereochemically pure drug like Sacubitril necessitates rigorous analytical control at each step to confirm the structure and purity of the intermediates.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the stereochemical purity of Sacubitril intermediates. researchgate.net Given that Sacubitril has two chiral centers, it can exist as four possible stereoisomers. Chiral HPLC methods are developed to separate and quantify these enantiomers and diastereomers. researchgate.net

The separation is typically achieved using a chiral stationary phase (CSP). For Sacubitril and its intermediates, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed. indexcopernicus.com For instance, a method for separating Sacubitril-valsartan and their stereoisomeric impurities utilizes a Chiralcell OJ-RH column. researchgate.net Another approach for separating enantiomers involves using a protein-based column, such as an alpha 1-acid glycoprotein (B1211001) column (Chiral AGP). researchgate.net

The development and validation of these HPLC methods are performed according to International Council for Harmonisation (ICH) guidelines. researchgate.netindexcopernicus.com Key validation parameters include:

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.netnih.gov

Accuracy : This is determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage recovered is calculated. indexcopernicus.com

Precision : Assesses the repeatability and intermediate precision of the method, with results typically expressed as a relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

By using validated chiral HPLC methods, chemists can ensure that intermediates like chloropropanol 43 and N-Boc aminoalcohol 45 meet the required high enantiomeric excess, and that the diastereomeric ratio of saturated precursors like acid 49 is within specification, ultimately leading to the production of high-purity Sacubitril. chemicalbook.com

| Parameter | Description | Typical Acceptance Criteria |

| Stationary Phase | Chiral column used for separation | e.g., Chiralcell OJ-RH, Chiral AGP researchgate.net |

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.999 researchgate.net |

| Accuracy (% Recovery) | Percentage of known impurity amount recovered | Typically 90-110% |

| Precision (%RSD) | Relative Standard Deviation of repeated measurements | < 5% researchgate.net |

| LOD/LOQ | Lowest concentration detected/quantified | μg/mL level researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of intermediates in the synthesis of Sacubitril (AHU-377). Both ¹H and ¹³C NMR are employed to confirm the molecular structure and stereochemistry of these compounds. acs.orgnih.gov For instance, in the synthesis of various Sacubitril derivatives, the molecular structures of the new compounds were determined using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. nih.govrsc.org

The characterization of a crucial intermediate, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, and its subsequent derivatives relies heavily on detailed NMR analysis. nih.gov The spectra provide definitive information on the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

For example, the ¹H NMR spectrum of Sacubitril itself shows characteristic signals that can be compared to those of its precursors to track the progress of the synthesis. Key signals for Sacubitril include a doublet for the methyl group protons, a triplet for the ethyl ester methyl protons, and a series of multiplets for the aromatic protons of the biphenyl (B1667301) group. rsc.org Similar characteristic signals are observed and analyzed for each intermediate to ensure the correct structure has been formed before proceeding to the next synthetic step. acs.org

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 1.12 | d | 7.13 | 3H | -CH(CH₃)- |

| 1.19 | t | 7.13 | 3H | -OCH₂CH₃ |

| 2.39 | s | N/A | 4H | Succinyl -CH₂CH₂- |

| 2.76 | dd | 6.75, 4.25 | 2H | Biphenyl-CH₂- |

| 4.07 | dtd | 10.65, 7.12, 3.50 | 3H | -OCH₂CH₃ and -CH(CH₃)- |

| 7.24-7.62 | m | N/A | 9H | Aromatic Protons |

Data is representative and sourced from literature describing the characterization of Sacubitril. rsc.org The analysis of intermediates follows similar principles.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a critical analytical technique used to verify the molecular weight of Sacubitril intermediates, confirming the successful outcome of a synthetic step. acs.org Techniques such as electrospray ionization (ESI) mass spectrometry are commonly used for this purpose. nih.govrsc.org The development of an industrial synthesis for Sacubitril involved the characterization of stereoisomers of both the final product and its key intermediates by MS and NMR. acs.orgacs.org

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of Sacubitril and Valsartan in plasma. nih.gov This method relies on the precise mass-to-charge ratio (m/z) of the parent and daughter ions for accurate detection and quantification. The molecular weight of Sacubitril (AHU-377) is 411.5 g/mol . caymanchem.com Intermediates leading to this final product would have correspondingly different molecular weights, which are verified by MS at each stage of the synthesis. The mass spectrometer typically detects the protonated molecule [M+H]⁺ in positive ionization mode.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Observed Ion (e.g., [M+H]⁺) |

|---|---|---|---|

| Sacubitril (AHU-377) | C₂₄H₂₉NO₅ | 411.49 | 412.2 |

The molecular weight verification of each synthetic intermediate is a crucial quality control step, ensuring that the desired chemical transformation has occurred.

Computational Chemistry Approaches to Reaction Mechanism and Stereoselectivity in Intermediate Formation

Computational chemistry has emerged as a powerful tool for understanding complex reaction mechanisms and predicting the regio- and stereoselectivity in organic synthesis. rsc.org In the synthesis of Sacubitril, computational approaches are employed to provide detailed insights into the formation of its chiral intermediates, complementing experimental findings. These methods allow for the exploration of reaction pathways and the identification of key factors that control the stereochemical outcome of a reaction. researchgate.netnih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways and Stereochemical Outcomes

Density Functional Theory (DFT) is a prominent computational method used to investigate reaction mechanisms in organic chemistry. pku.edu.cnmdpi.com For the synthesis of Sacubitril intermediates, DFT studies have been instrumental in rationalizing the observed stereoselectivity. researchgate.netresearchgate.net For example, in a stereoselective synthesis of Sacubitril, DFT calculations were used to explain the stereochemical outcomes during the reduction of an ene-lactam intermediate. researchgate.netnih.govresearchgate.net

These computational studies involve calculating the energy profiles of different possible reaction pathways. researchgate.net By comparing the activation energies of the transition states leading to different stereoisomers, researchers can predict which product is more likely to form. The pathway with the lower energy barrier is kinetically favored, leading to the major product. For the synthesis of a key Sacubitril precursor, DFT calculations revealed that the formation of the desired (2R,4S) stereoisomer proceeds through a more stable transition state compared to the other possible stereoisomers. This stabilization is often attributed to specific non-covalent interactions, such as hydrogen bonding or steric effects, which are accurately modeled by DFT. researchgate.net The calculations can rationalize why a particular reagent or catalyst leads to high diastereoselectivity, guiding the optimization of reaction conditions for industrial-scale synthesis. researchgate.netacs.org

Process Development and Scale Up of Sacubitril Ahu 377 Intermediate Synthesis

Industrial Manufacturing Considerations for High-Yield Production of Intermediates

The successful transition from laboratory-scale synthesis to industrial production of sacubitril (B1662468) intermediates hinges on a number of critical considerations. These factors are essential for developing a process that is not only high-yielding but also economically and environmentally sustainable.

Economic and Environmental Viability of Synthetic Routes

The selection of a synthetic route for sacubitril intermediates is a crucial decision that directly impacts the economic and environmental footprint of the manufacturing process. googleapis.com An ideal route should be suitable for industrial scale-up, economically favorable, and environmentally benign, while consistently delivering the intermediate with high chemical and stereochemical purity. googleapis.comgoogleapis.com

The environmental impact of a synthetic route is often assessed using metrics like the E-factor, which measures the amount of waste produced per kilogram of product. acs.org Biocatalytic routes for pharmaceutical intermediates have demonstrated considerably lower E-factors compared to their chemical counterparts. acs.org Furthermore, the use of renewable resources, such as sugars, as starting materials is being explored to improve the environmental profile and economic viability of sacubitril intermediate synthesis. pharmathen.com The goal is to create "shortcut syntheses" that are more efficient and have a smaller environmental impact. pharmathen.com

Optimization of Reaction Parameters for Batch and Continuous Processes

To maximize the yield and purity of sacubitril intermediates, meticulous optimization of reaction parameters is essential for both traditional batch and modern continuous manufacturing processes. researchgate.net Key parameters that are often fine-tuned include temperature, pressure, reaction time, and the concentration of reactants and catalysts. acs.orgnewdrugapprovals.org

In batch processes, statistical methods like Design of Experiments (DoE) are employed to efficiently investigate the individual and interactive effects of various parameters on the reaction outcome. researchgate.netdntb.gov.ua This systematic approach allows for the identification of optimal conditions that lead to higher yields and purity. For example, in the enzymatic synthesis of a chiral sacubitril precursor, parameters such as temperature, enzyme loading, and substrate concentration were optimized to achieve high conversion rates. acs.org It was found that an engineered amine transaminase, CDX-043, could tolerate temperatures up to 65°C and high substrate concentrations, demonstrating its robustness for large-scale production. acs.org

Continuous flow processes offer enhanced control over reaction parameters, leading to improved consistency and safety. researchgate.net In the development of a continuous flow synthesis for a sacubitril precursor, reaction conditions for steps like a Suzuki-Miyaura coupling were intensified compared to batch processing. researchgate.net For a continuous hydrogenation step, optimizing hydrogen pressure and liquid hourly space velocity was crucial for achieving a high yield of the desired product. newdrugapprovals.org

Implementation of Enabling Chemical Technologies in Intermediate Production

The production of sacubitril intermediates has benefited significantly from the adoption of modern chemical technologies. These innovations have led to enhanced reaction control, improved safety profiles, and accelerated development timelines.

Flow Chemistry Applications for Enhanced Reaction Control and Safety

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in the synthesis of pharmaceutical intermediates, including those for sacubitril. uniqsis.comenantia.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. enantia.commt.com The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. wuxiapptec.com

Automated Synthesis Platforms for Accelerated Development

Automated synthesis platforms play a crucial role in expediting the development of synthetic routes for complex molecules like sacubitril intermediates. uniqsis.com These platforms, often integrated with flow chemistry systems, allow for high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process optimization. vapourtec.com

By automating the experimental workflow, researchers can rapidly evaluate a wide range of parameters, such as temperature, pressure, and reagent ratios, to identify the optimal conditions for a given transformation. vapourtec.com For example, an automated continuous flow-through platform utilizing a photoreactor was developed to optimize photocatalytic gas-liquid flow processes, leading to a significant increase in productivity. uniqsis.com This approach of combining automation with flow chemistry enables a more efficient and data-driven approach to process development, accelerating the journey from laboratory discovery to industrial production. uniqsis.com

Isolation and Purification Strategies for High-Purity Intermediates

The isolation and purification of intermediates are critical steps in ensuring the final sacubitril active pharmaceutical ingredient (API) meets the stringent purity requirements. googleapis.com Various techniques are employed to remove impurities, unreacted starting materials, and by-products from the reaction mixture. researchgate.net

Common strategies include extraction, crystallization, and chromatography. googleapis.com Crystallization is a widely used and effective method for purifying solid intermediates. vapourtec.com The choice of solvent and the control of conditions such as temperature and cooling rate are crucial for obtaining high-purity crystals with good yield. In some patented processes, specific salts of the intermediates, such as cyclohexylamine (B46788) salts, are formed to facilitate purification. researchgate.net

Crystallization Techniques for Intermediate Isolation and Resolution

The isolation and purification of intermediates in the synthesis of Sacubitril (AHU-377) are critical for ensuring the high stereochemical purity of the final active pharmaceutical ingredient. Crystallization serves as a key unit operation for both isolating intermediates from reaction mixtures and for resolving stereoisomers.

Various synthetic routes for Sacubitril's precursors rely on crystallization to achieve the desired purity. acs.orgacs.org In one pathway, an aminoalcohol intermediate is isolated via crystallization as its hydrochloride salt, which effectively purifies the compound to an enantiomeric excess (ee) of over 99%. chemicalbook.com Another approach involves the stereoselective hydrogenation of a β,γ-unsaturated amino acid intermediate. researchgate.net While this reaction can be highly selective, crystallization is often the final step to ensure the material is diastereo- and enantiomerically pure. acs.orgacs.org

The choice of solvent system is paramount for effective crystallization. For instance, the recrystallization of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pentanoic acid from an isopropyl acetate/petroleum ether mixture is a documented method for achieving high purity. google.com Another process utilizes an ethanol/water mixture for the recrystallization of a crude intermediate, resulting in Sacubitril calcium with a high purity of 99.6% and an isomer content of 0.1% or less. google.com

Historically, the preparation of specific Sacubitril isomers was described as a laborious process that required repetitive fractional crystallization to separate the desired diastereomers from the mother liquors. researchgate.netresearchgate.net However, advancements in stereoselective synthesis have led to processes where the desired isomer is the major product, simplifying the subsequent purification. researchgate.netresearchgate.net For example, a rhodium-catalyzed stereoselective hydrogenation can yield a precursor with a 93:7 diastereomeric ratio (dr), which can be further purified by crystallization. acs.org In some cases, the material is carried through to the next step with sufficient purity without requiring extensive crystallization. acs.orgacs.org

The table below summarizes findings from various studies on the crystallization of Sacubitril intermediates.

| Intermediate Stage | Crystallization/Recrystallization Method | Purity Achieved | Source |

| N-Boc protected aminoalcohol | Isolation as HCl salt via crystallization | >99% ee | chemicalbook.com |

| Hydrogenated acrylic acid intermediate ((2R,4S)-acrylic acid 14) | Crystallization from optimized solvent system | 93:7 dr | acs.org |

| (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pentanoic acid (Compound II) | Recrystallization from isopropyl acetate/petroleum ether | High purity | google.com |

| Crude Sacubitril calcium | Recrystallization from ethanol/water (1:1 volume ratio) | 99.6% HPLC purity, ≤0.1% isomer content | google.com |

| General Isomer Separation | Repetitive fractional crystallization | Method for separating major diastereomers | researchgate.netresearchgate.net |

Strategies for Obtaining Pharmaceutically Acceptable Intermediate Salts

The formation of salts of Sacubitril intermediates is a common strategy employed during process development and scale-up. This technique is not only crucial for purification but also for improving the handling and stability of the intermediates. The choice of the salt form can significantly impact the efficiency of the purification process, particularly for chiral resolution.

A prevalent strategy involves the formation of acid addition salts with basic nitrogen atoms present in the intermediate structures, such as an amino group. google.com Suitable inorganic acids for this purpose include hydrochloric acid, sulfuric acid, or phosphoric acid. google.com The hydrochloride (HCl) salt of intermediates is frequently used. For example, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid ethyl ester is often prepared and isolated as its hydrochloride salt. researchgate.netnih.gov Similarly, an earlier aminoalcohol intermediate in one synthetic route is isolated via crystallization as the HCl salt to ensure high enantiomeric purity. chemicalbook.com This salt formation aids in the precipitation and crystallization of the intermediate from the reaction medium, facilitating its isolation in a purified form.

Besides simple inorganic acid salts, organic bases can be used to form diastereomeric salts for chiral resolution, a classic but effective chemical resolution technique. An industrial process for the purification of Sacubitril sodium salt reported the use of a cyclohexylamine salt intermediate. researchgate.net

Furthermore, metal salts of the carboxylic acid moiety of the intermediate are also strategically important. Patents related to Sacubitril synthesis frequently mention the formation of various pharmaceutically acceptable salts, such as sodium, potassium, magnesium, and calcium salts, with calcium salts being noted as a preferred option. google.comgoogle.comgoogleapis.com The formation of Sacubitril calcium is a key step in several manufacturing processes. google.com This intermediate salt can be directly used for the preparation of the final Sacubitril-valsartan complex. google.com The formation of the calcium salt can serve as an effective purification step, yielding a high-purity solid that can be easily filtered and dried. google.com

The table below outlines different salt formation strategies for Sacubitril intermediates.

| Intermediate | Salt Former | Purpose of Salt Formation | Source |

| (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid ethyl ester | Hydrochloric Acid | Isolation and purification | researchgate.netnih.gov |

| Aminoalcohol intermediate | Hydrochloric Acid | Isolation and purification to >99% ee | chemicalbook.com |

| Sacubitril | Cyclohexylamine | Purification of final product via intermediate salt | researchgate.net |

| N-(3-carboxy-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester (Sacubitril) | Calcium | Purification, formation of a stable, crystalline solid | google.comgoogle.comgoogleapis.com |

| (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid derived intermediate | Calcium | Preparation of high-purity (99.6%) intermediate | google.com |

Comparative Methodological Assessment of Sacubitril Ahu 377 Intermediate Syntheses

Comparative Analysis of Overall Yield and Step Economy Across Different Routes

A different strategy starting from pyroglutamate (B8496135) has also been described, though it faced challenges with a difficult methylation step and moderate yields. newdrugapprovals.org To address some of these limitations, alternative methods have been explored, such as one involving a Grignard reaction with epichlorohydrin, which was reported to be a quicker route to a key intermediate. newdrugapprovals.org

More recent innovations have focused on biocatalytic approaches. An engineered amine transaminase (ATA) was developed for the diastereoselective amination of a ketone precursor. acs.org This method demonstrated high conversion (90%) at a high substrate concentration (75 g/L) with a low enzyme loading (1%), showcasing a potentially more efficient and greener alternative to traditional chemical routes. acs.org

Table 1: Comparative Analysis of Synthetic Routes to Sacubitril (B1662468) Intermediates

| Synthetic Route | Key Reactions | Overall Yield (%) | Number of Steps | Reference |

|---|---|---|---|---|

| Industrial Scale Synthesis | Cuprate (B13416276) addition, Mitsunobu reaction, Boc protection/deprotection | Not explicitly stated, but individual steps have high yields (e.g., 92% for chloropropanol (B1252657) formation) | Multiple steps with protection/deprotection | acs.orgufrgs.br |

| Convergent Synthesis | Reformatsky-type reaction, Rh-catalyzed hydrogenation | 54% | 7 | acs.org |

| Biocatalytic Route | Engineered amine transaminase | 90% conversion | Fewer steps compared to some chemical routes | acs.org |

| Pyroglutamate Route | Multi-step process with a challenging methylation | Moderate | Multiple | newdrugapprovals.org |

| Grignard Route | Grignard reaction with epichlorohydrin | Not explicitly stated, but described as "quicker" | Fewer steps implied | newdrugapprovals.org |

Evaluation of Diastereomeric and Enantiomeric Purity Control Across Diverse Synthetic Approaches

Achieving high diastereomeric and enantiomeric purity is paramount in the synthesis of pharmaceutical intermediates like those for Sacubitril, which contains two stereocenters. researchgate.net Various strategies have been employed to control the stereochemistry during the synthesis.

In the industrial synthesis starting from (S)-epichlorohydrin, the initial chirality is established with high enantiomeric excess (99% ee). acs.orgufrgs.br Subsequent reactions, including a stereoselective hydrogenation using a ruthenium catalyst with a chiral bisphosphine ligand, are crucial for setting the second stereocenter.

The convergent synthesis employing a Reformatsky-type reaction and a rhodium-catalyzed stereoselective hydrogenation also focuses on the precise installation of the two key stereocenters. acs.org Similarly, a cobalt-catalyzed asymmetric hydrogenation of an α,β-unsaturated carboxylic acid intermediate has been shown to produce the desired product with a high diastereomeric ratio (17:1 dr). nih.gov

A notable approach involves reversing the stereoselectivity during catalytic hydrogenation of a β,γ-ene amino acid by altering the protecting group on the nitrogen atom. researchgate.netresearcher.life This method allows for the targeted synthesis of specific stereoisomers, which is particularly useful for producing reference standards for quality control. researchgate.net

Biocatalytic methods have shown exceptional control over stereoselectivity. The engineered amine transaminase (ATA) for the synthesis of a chiral precursor to Sacubitril achieved a product diastereomeric purity of >99.9:0.1 d.r. acs.org This high level of selectivity avoids the need for cumbersome purification steps like repetitive fractional crystallization, which is sometimes required in classical chemical syntheses to separate diastereomers. researchgate.netresearcher.life

The table below provides a comparative overview of the stereochemical control achieved in different synthetic approaches.

Table 2: Stereochemical Purity in Sacubitril Intermediate Synthesis

| Synthetic Approach | Key Stereochemistry-Controlling Step | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Industrial Scale Synthesis | Cuprate addition to (S)-epichlorohydrin / Asymmetric Hydrogenation | Not explicitly stated | >99% ee for key intermediates | acs.orgufrgs.br |

| Cobalt-Catalyzed Hydrogenation | Asymmetric hydrogenation of α,β-unsaturated carboxylic acid | 17:1 | Not explicitly stated | nih.gov |

| Reversal of Stereoselectivity | Catalytic hydrogenation with altered N-protecting group | Major product is the desired isomer | High | researchgate.netresearcher.life |

| Biocatalytic Amination | Engineered Amine Transaminase | >99.9:0.1 | Not explicitly stated, but high purity implied | acs.org |

Green Chemistry Metrics and Sustainability Considerations in Intermediate Production

The pharmaceutical industry is increasingly focusing on the principles of green chemistry to minimize the environmental impact of drug manufacturing. pageplace.deeuropa.eumdpi.comtudelft.nlrsc.orgsustainability-directory.comsemanticscholar.org The synthesis of Sacubitril intermediates is an area where these principles can be applied to create more sustainable processes.

Key green chemistry metrics include atom economy, E-factor (which measures the amount of waste produced per kilogram of product), and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the product. mdpi.comtudelft.nlsemanticscholar.org Traditional multi-step syntheses with numerous protection and deprotection steps, such as some of the earlier routes to Sacubitril intermediates, tend to have lower atom economy and higher E-factors and PMIs. newdrugapprovals.org

The use of hazardous reagents and solvents is another critical consideration. Some synthetic routes may employ environmentally persistent or toxic chemicals. Efforts to replace these with greener alternatives are a key aspect of sustainable synthesis design. pageplace.de For example, the development of catalytic methods, especially those using earth-abundant metals like cobalt, is a step towards more sustainable chemistry. nih.gov

Biocatalysis, as demonstrated by the use of an engineered amine transaminase, offers significant green advantages. acs.org These reactions are often performed in water, at mild temperatures and pressures, and can replace multiple chemical steps, leading to a significant reduction in waste and energy consumption. acs.org The high selectivity of enzymes also minimizes the formation of byproducts, further improving the greenness of the process. acs.orgresearchgate.net

The adoption of flow chemistry is another strategy to enhance the sustainability of pharmaceutical manufacturing. acs.orgeuropa.eu Continuous flow processes can offer better heat and mass transfer, improved safety, and reduced waste generation compared to traditional batch processes. europa.eu The integration of machine-assisted methods with batch processes has been shown to allow for the safe and rapid production of key Sacubitril intermediates. acs.org

The table below highlights some of the green chemistry considerations for different synthetic approaches to Sacubitril intermediates.

Table 3: Green Chemistry Aspects of Sacubitril Intermediate Synthesis

| Synthetic Approach | Green Chemistry Advantages | Green Chemistry Disadvantages | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established and scalable | Use of protecting groups, potentially hazardous reagents, and generation of significant waste. newdrugapprovals.org | acs.orgufrgs.brnewdrugapprovals.org |

| Catalytic Hydrogenation | High atom economy for the hydrogenation step, potential for using more benign catalysts. nih.gov | May still require multiple steps and the use of organic solvents. | acs.orgnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of water as a solvent, reduced waste. acs.org | Enzyme development and optimization can be time-consuming. | acs.org |

| Flow Chemistry | Improved safety, efficiency, and reduced waste. acs.orgeuropa.eu | Requires specialized equipment and process development. | acs.orgeuropa.eu |

Future Perspectives in Sacubitril Ahu 377 Intermediate Synthetic Research

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The industrial-scale synthesis of Sacubitril (B1662468) intermediates has historically relied on multi-step processes that can involve hazardous reagents and costly metal catalysts. researchgate.netgoogle.com Future research is intensely focused on discovering and implementing novel catalytic systems that can streamline these syntheses, offering superior control over the molecule's stereochemistry.

A primary area of advancement is in asymmetric biocatalysis . The use of engineered enzymes offers a powerful alternative to traditional chemical methods, providing exceptional selectivity under mild, environmentally benign conditions. chimia.ch For instance, the synthesis of the key intermediate, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, has been a major target for biocatalytic improvement. researchgate.net Researchers have successfully engineered amine transaminase (ATA) enzymes to perform the stereoselective amination of a ketone precursor. researchgate.netchimia.ch Starting with enzymes that showed only trace activity and incorrect diastereoselectivity, directed evolution techniques have yielded biocatalysts with over 500,000-fold improvement in activity, high substrate tolerance, and excellent thermal stability, producing the desired (2R,4S) amine with greater than 99.9% diastereomeric purity. researchgate.netacs.org This enzymatic approach avoids many drawbacks of previous chemical routes, such as the need for protecting groups and the generation of significant organic waste. researchgate.net

Another promising frontier is the development of advanced homogeneous and heterogeneous metal catalysts . While rhodium-based catalysts have been effective for the stereoselective hydrogenation of acrylic acid precursors to set the key stereocenters, research is ongoing to find more cost-effective and robust alternatives. acs.org Newly designed chiral ligands, such as oxa-spirocyclic diphosphines (O-SDP), have been shown to be highly effective in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acid intermediates for Sacubitril. chinesechemsoc.org These systems achieve high yields and enantioselectivities (>99% ee) under mild conditions, demonstrating significant potential for industrial application without the need for complex substrate modifications. chinesechemsoc.org

The following table summarizes and compares various catalytic approaches for key transformations in the synthesis of Sacubitril intermediates.

| Catalytic System | Transformation | Key Intermediate | Reported Efficiency/Selectivity | Advantages | Reference(s) |

| Engineered Amine Transaminase (ATA) | Asymmetric Amination | (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid | >99.9% d.r. | High selectivity, green conditions, avoids protecting groups. | researchgate.netresearchgate.netacs.org |

| Rhodium-Trifer Complex | Regio- and Enantioselective Hydrogenation | γ,δ-unsaturated amino acid | High yield and diastereoselectivity. | Established method for creating the core structure. | researchgate.net |

| Ruthenium/O-SDP Ligand | Asymmetric Hydrogenation | α,β-unsaturated carboxylic acid | >99% ee | High efficiency with a broader substrate scope under mild conditions. | chinesechemsoc.org |

| FeCl2-catalyzed Aminochlorination | Intramolecular Olefin Aminochlorination | Unsaturated precursor | 72% overall yield over 3 steps. | Novel approach to form the lactam intermediate. | researchgate.net |

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Planning for Complex Intermediates

The synthesis of a molecule as complex as a Sacubitril intermediate involves navigating a vast landscape of possible chemical reactions and pathways. Traditional retrosynthetic analysis relies heavily on the experience and intuition of chemists. arxiv.org However, the advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. preprints.org

Beyond route design, ML algorithms are being applied to optimize reaction conditions. acs.org By analyzing large datasets of experimental outcomes, these models can predict the optimal temperature, solvent, catalyst, and reagent concentrations to maximize yield and minimize impurities. preprints.org This data-driven approach reduces the need for extensive, time-consuming trial-and-error experimentation in the lab. acs.org While the application of AI specifically to the Sacubitril synthesis pathway is still an emerging area, the demonstrated success of these technologies in designing routes for other complex active pharmaceutical ingredients (APIs) highlights the immense potential. researchgate.netacs.org AI tools can evaluate factors like cost, step-count, and predicted feasibility a priori, allowing process chemists to focus experimental resources on the most promising synthetic strategies. preprints.orgacs.org

Development of More Sustainable and Bio-Renewable Feedstock-Based Syntheses of Key Intermediates

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, pushing for syntheses that are not only efficient but also environmentally sustainable. pageplace.de A key aspect of this is the shift from petroleum-derived feedstocks to bio-renewable starting materials.

Future synthetic routes to Sacubitril intermediates are likely to incorporate building blocks derived from biomass. For example, chiral pool starting materials like (S)-pyroglutamic acid have already been explored for the synthesis of the Sacubitril core. researchgate.net Research is also investigating the use of chemoenzymatic strategies that begin with sustainable feedstocks. researchgate.net In one such approach, a key intermediate was synthesized starting from Cyrene™, a bio-based solvent, which already contained one of the desired stereocenters. acs.org A subsequent step utilized a commercially available enzyme to install the second stereocenter with high diastereoselectivity, showcasing a powerful synergy between green starting materials and biocatalysis. acs.org

Integrating biocatalysis and renewable feedstocks represents a paradigm shift in synthesizing complex molecules. chimia.ch Multi-enzyme cascade reactions, where several transformations are performed in a single pot, can dramatically improve process efficiency and reduce waste. nih.gov For Sacubitril, one could envision a future synthesis where a bio-derived precursor is converted through a series of enzymatic steps to the final key intermediate, minimizing the use of harsh chemicals and organic solvents. researchgate.net This bio-logical approach not only aligns with sustainability goals but can also lead to more cost-effective and streamlined manufacturing processes. researchgate.net

Q & A

Q. What are the key synthetic steps for preparing AHU-377 intermediates, and how do they ensure stereochemical fidelity?

The synthesis involves a seven-step route starting from chiral glycidyl benzyl ether. Key steps include:

- Grignard reagent addition to introduce the biphenyl group.

- Mitsunobu reaction with succinimide/phthalimide to install the amide bond while retaining stereochemistry.

- Oxidation of intermediate (4) to an aldehyde, followed by Wittig reaction with a phosphorus ylide to form the α,β-unsaturated ester (compound 8).

- Catalytic hydrogenation to reduce the double bond in compound 8, yielding intermediate 9 with high enantiomeric purity.

- Selective hydrolysis of the succinimide/phthalimide group to yield the final intermediate (10) . The process avoids amino protection/deprotection, improving atom economy and reducing racemization risks .

Q. Which analytical techniques are critical for validating AHU-377 intermediate structures?

- Nuclear Magnetic Resonance (NMR) : Used to confirm stereochemistry and functional groups (e.g., Example 6 in reports H and C NMR data for compound 9) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>99%) and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weights, especially for deuterated analogs (e.g., SQ0947, Sacubitril D4 calcium salt) .

Q. How do protecting groups influence the stability and reactivity of intermediates?

- Benzyl groups (e.g., in intermediate (2)) protect hydroxyl moieties during Grignard additions, preventing unwanted side reactions.

- Ethyl esters in intermediates (8, 9) enhance solubility and stability during hydrogenation. Post-synthesis enzymatic cleavage (e.g., esterase-mediated hydrolysis) activates the prodrug into LBQ657 . Suboptimal protection (e.g., using bulkier groups) can hinder catalytic hydrogenation efficiency .

Advanced Research Questions

Q. How can researchers optimize the Mitsunobu reaction to minimize racemization in chiral intermediates?

- Catalyst selection : Use fresh reagents (e.g., DIAD, triphenylphosphine) to avoid oxidation byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereoselectivity.

- Temperature control : Lower temperatures (−10°C to 0°C) reduce epimerization during the Mitsunobu step . Comparative studies using chiral HPLC can validate enantiomeric excess (e.g., >98% for intermediate 9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.